molecular formula C29H27NO6S B14956201 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(3-{[4-(methylsulfanyl)phenyl]carbonyl}-1-benzofuran-5-yl)oxy]ethanone

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(3-{[4-(methylsulfanyl)phenyl]carbonyl}-1-benzofuran-5-yl)oxy]ethanone

Katalognummer: B14956201
Molekulargewicht: 517.6 g/mol
InChI-Schlüssel: ZGLGAMHHKCAGPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE is a complex organic compound that features a tetrahydroisoquinoline core, a benzofuran moiety, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the benzofuran moiety: This step involves the formation of the benzofuran ring, which can be synthesized via the cyclization of a 2-hydroxyphenyl ketone derivative.

    Attachment of the benzoate ester: The final step involves esterification, where the benzofuran derivative is reacted with a benzoic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include alcohols.
  • Substitution products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: Its derivatives may be used in the synthesis of advanced materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(BENZOYL)ETHAN-1-ONE: Lacks the benzofuran moiety.

    1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(BENZOFURAN-5-YL)ETHAN-1-ONE: Lacks the benzoate ester.

Uniqueness: 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE is unique due to the presence of both the benzofuran moiety and the benzoate ester, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development.

Eigenschaften

Molekularformel

C29H27NO6S

Molekulargewicht

517.6 g/mol

IUPAC-Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[[3-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]oxy]ethanone

InChI

InChI=1S/C29H27NO6S/c1-33-26-12-19-10-11-30(15-20(19)13-27(26)34-2)28(31)17-35-21-6-9-25-23(14-21)24(16-36-25)29(32)18-4-7-22(37-3)8-5-18/h4-9,12-14,16H,10-11,15,17H2,1-3H3

InChI-Schlüssel

ZGLGAMHHKCAGPM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=CC4=C(C=C3)OC=C4C(=O)C5=CC=C(C=C5)SC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.